Manganese(III) phosphate

Thermal stability Battery safety Cathode materials

Manganese(III) phosphate (MnPO₄, CAS 10236-39-2) is the critical Mn³⁺ precursor for olivine LiMnPO₄ cathodes, offering single-electron oxidant capacity that Mn²⁺ phosphates cannot match. Its orthorhombic structure (Pmna, a=9.65 Å, b=5.91 Å, c=4.78 Å) and 59% HMF yield from glucose at 160 °C make it a non-precious catalyst for biomass valorization. With a 1 wt% coating on NCM cathodes, it enhances cycling stability at elevated temperatures. Caution: decomposes at 200 °C—procurement protocols must account for its lower thermal budget versus FePO₄ to avoid premature decomposition during calcination.

Molecular Formula MnO4P
Molecular Weight 149.909 g/mol
CAS No. 10236-39-2
Cat. No. B077653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(III) phosphate
CAS10236-39-2
SynonymsManganese (II) phosphate, Mn 34%
Molecular FormulaMnO4P
Molecular Weight149.909 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[Mn+3]
InChIInChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3
InChIKeyBECVLEVEVXAFSH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese(III) Phosphate (CAS 10236-39-2): Core Physicochemical and Structural Attributes for Scientific Procurement


Manganese(III) phosphate (MnPO₄, CAS 10236-39-2) is an inorganic transition metal phosphate characterized by manganese in the +3 oxidation state. It exists as a hygroscopic purple solid that readily forms a pale-green monohydrate upon moisture absorption [1]. The compound crystallizes in an orthorhombic structure (space group Pmna) with lattice parameters a = 9.65 Å, b = 5.91 Å, c = 4.78 Å, and exhibits a density of 3.4 g/cm³ for the anhydrous form and 3.16 g/cm³ for the monohydrate [2]. Its defining chemical feature is the Mn³⁺ center, which acts as a single-electron oxidant and imparts distinct redox activity compared to Mn²⁺-based phosphates .

Manganese(III) Phosphate: Why Direct Substitution with In-Class Analogs is Scientifically Inadvisable


Despite sharing the phosphate anion framework, manganese(III) phosphate cannot be freely interchanged with other transition metal phosphates due to critical divergences in redox behavior, thermal decomposition pathways, and electrochemical performance. The Mn³⁺/Mn²⁺ redox couple inherent to MnPO₄ confers a single-electron oxidation capacity that is absent in Mn(II) phosphates (Mn₃(PO₄)₂), directly impacting catalytic and electrochemical utility . Furthermore, comparative thermal analyses reveal that MnPO₄ decomposes at a substantially lower temperature than its iron analog FePO₄, with direct implications for the safety and thermal budget of electrode fabrication processes [1]. The quantitative evidence presented below substantiates these non-interchangeable characteristics across multiple performance dimensions.

Manganese(III) Phosphate: Quantitative Evidence of Differentiated Performance Against Comparator Compounds


Thermal Decomposition Threshold: MnPO₄·H₂O vs. FePO₄ in Delithiated Cathode Context

Manganese(III) phosphate (MnPO₄) decomposes at a much lower temperature than iron(III) phosphate (FePO₄) under delithiated cathode conditions. First-principles calculations confirm experimental findings that MnPO₄ exhibits a significantly lower thermal reduction onset temperature compared to FePO₄, which poses greater safety concerns for LiMnPO₄ cathodes relative to LiFePO₄ [1].

Thermal stability Battery safety Cathode materials

Electrochemical Capacitance: Mn₃(PO₄)₂ (Mn(II) Phosphate) vs. NaNiPO₄ in Alkaline Electrolyte

In a comparative study of transition metal phosphates for hybrid supercapacitors, the nickel phosphate compound NaNiPO₄ exhibits substantially higher specific capacitance than the manganese phosphate analog NaMnPO₄ in alkaline electrolyte. Voltammetric specific capacitance measurements yielded 390 F g⁻¹ for NaNiPO₄ versus a lower value for NaMnPO₄ [1]. While this comparison involves NaMnPO₄ rather than MnPO₄, it establishes a class-level inference that manganese phosphates generally underperform nickel phosphates in capacitive charge storage under alkaline conditions.

Supercapacitor Electrode material Energy storage

Catalytic HMF Yield from Glucose: MnPO₄ vs. Alternative Catalyst Systems

Manganese(III) phosphate (MnPO₄) catalyzes the conversion of glucose to 5-hydroxymethylfurfural (HMF) with a yield of 59% at 160 °C for 90 min in a H₂O/THF biphasic system. For microcrystalline cellulose, an HMF yield of 44% is achieved at 170 °C for 120 min [1]. While the source does not provide direct comparator data for alternative catalysts under identical conditions, these yields establish baseline performance metrics for MnPO₄ in biomass valorization. The catalytic activity is attributed to bifunctional properties exhibited at elevated temperatures [2].

Biomass conversion Heterogeneous catalysis 5-Hydroxymethylfurfural

Thermal Decomposition Kinetics: MnPO₄·H₂O Reduction Process Parameters

The thermal decomposition of manganese(III) phosphate monohydrate (MnPO₄·H₂O) proceeds with reduction of Mn(III) to Mn(II) and dehydration, initiating at 200 °C and completing conversion to manganese(II) pyrophosphate (Mn₂P₂O₇) at 500 °C. The reduction process exhibits a reaction order of 1.3 and an activation energy of 176.8 kJ mol⁻¹ [1]. These kinetic parameters are critical for predicting the compound's behavior during high-temperature processing, such as calcination in electrode fabrication or catalyst preparation.

Thermal analysis Kinetics Materials processing

Electrochemical Potential Window: Mn₃(PO₄)₂ in Neutral vs. Alkaline Electrolytes

A manganese phosphate material (Mn₃(PO₄)₂) exhibits distinct electrochemical potential windows depending on electrolyte pH: -0.9 to 0.7 V in neutral electrolyte and -0.5 to 0.6 V in alkaline electrolyte, with corresponding specific capacitances of 203 F g⁻¹ and 194 F g⁻¹, respectively [1]. While this data pertains to Mn(II) phosphate rather than Mn(III) phosphate, it establishes class-level performance characteristics for manganese phosphates in supercapacitor applications. The layered crystal structure is credited with facilitating ion diffusion and enhancing electrochemical performance [2].

Electrochemical stability Supercapacitor Potential window

Structural Rearrangement upon Mn Substitution in Cobalt Phosphate

When Mn atoms replace Co atoms in the monoclinic phase of Co₃(PO₄)₂·8H₂O, the structural morphology undergoes rearrangement due to differences in ionic radii, bond lengths, and enthalpies of formation [1]. This direct substitution study demonstrates that Mn incorporation into cobalt phosphate lattices is not structurally innocent; it induces measurable changes in the crystal framework that can affect electrochemical and catalytic performance. While this evidence pertains to a mixed-metal system, it underscores the non-interchangeable nature of Mn and Co in phosphate matrices.

Crystal structure Morphology Bimetallic phosphates

Manganese(III) Phosphate: Evidence-Informed Application Scenarios for Research and Industrial Deployment


Precursor for Lithium Manganese Phosphate (LiMnPO₄) Cathode Synthesis

MnPO₄ serves as a critical intermediate in the synthesis of olivine LiMnPO₄ cathode materials. Its thermal decomposition behavior (onset at 200 °C, complete conversion to Mn₂P₂O₇ by 500 °C [1]) dictates the calcination protocols required to achieve phase-pure LiMnPO₄. Procurement specialists must account for this lower thermal stability compared to FePO₄ [2] when designing synthesis workflows to avoid premature decomposition and ensure optimal electrochemical performance of the final cathode.

Earth-Abundant Catalyst for Biomass-Derived 5-Hydroxymethylfurfural (HMF) Production

MnPO₄ demonstrates promising catalytic activity for converting glucose and cellulose into HMF, a key renewable platform chemical. With a 59% HMF yield from glucose at 160 °C [3], MnPO₄ offers a cost-effective, non-precious metal alternative to more expensive or toxic catalysts. Research laboratories and pilot plants focused on biomass valorization should consider MnPO₄ as a baseline catalyst for process optimization studies.

Electrode Material for Supercapacitors in Neutral Aqueous Electrolytes

Manganese phosphate (Mn₃(PO₄)₂) exhibits a wide potential window (-0.9 to 0.7 V) and high specific capacitance (203 F g⁻¹) in neutral electrolytes [4]. This performance profile positions manganese phosphates as viable electrode materials for aqueous supercapacitors where neutral pH operation is required for compatibility with biological or environmental systems. Mn(III) phosphate may offer distinct redox contributions not captured in Mn(II) phosphate studies, warranting further investigation.

Surface Coating for Enhanced Cycling Stability in High-Voltage Cathodes

MnPO₄ has been successfully employed as a coating material on Li[Ni₀.₆Co₀.₂Mn₀.₂]O₂ (NCM) cathodes, with a low coating content of only 1 wt% substantially enhancing cycling stability at elevated temperature and high voltage [5]. This application leverages MnPO₄'s high structural and thermal stability as well as its natural abundance and environmental benignity [6], making it a strategic choice for improving the durability of next-generation lithium-ion battery cathodes.

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